Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795141
InChI: InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+
SMILES:
Molecular Formula: C15H12ClNO5
Molecular Weight: 321.71 g/mol

Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate

CAS No.:

Cat. No.: VC15795141

Molecular Formula: C15H12ClNO5

Molecular Weight: 321.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate -

Specification

Molecular Formula C15H12ClNO5
Molecular Weight 321.71 g/mol
IUPAC Name ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate
Standard InChI InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+
Standard InChI Key QBTVZENXUGTGQZ-VMPITWQZSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is systematically named ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate under IUPAC nomenclature. Its structure features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a 2-chloro-5-nitrophenyl group at the 5-position and an acrylate ester moiety at the 2-position. The E-configuration of the acrylate double bond is confirmed by its isomeric SMILES notation: CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl\text{CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl}.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H12ClNO5\text{C}_{15}\text{H}_{12}\text{ClNO}_5
Molecular Weight321.71 g/mol
CAS Number874999-51-6 (related acid)
IUPAC NameEthyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate
XLogP33.2 (estimated)

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. For the closely related 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid, 1H^1\text{H}-NMR spectra in DMSO-d6d_6 reveal characteristic peaks:

  • A singlet at δ 2.67 ppm for the methyl group on the furan ring .

  • Aromatic protons between δ 7.17–8.50 ppm for the chloronitrophenyl moiety .

  • A downfield-shifted proton at δ 12.90 ppm for the carboxylic acid group in the de-esterified analogue .
    IR spectra of analogous furan acrylates show strong absorptions at 1727 cm1^{-1} (ester C=O stretch) and 1606 cm1^{-1} (aromatic C=C) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves a multi-step sequence:

  • Furan Ring Formation: Cyclization of γ-keto esters or Knorr-type reactions using chloronitrobenzene derivatives.

  • Electrophilic Substitution: Introduction of the 2-chloro-5-nitrophenyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling.

  • Esterification: Acrylic acid intermediates are esterified with ethanol under acidic conditions .

A photoredox catalysis approach, demonstrated for structurally similar cinnamates, enables regioselective [2+2]-cycloadditions under blue light (λ = 455 nm) using iridium-based photocatalysts like [Ir{dF(CF3_3)ppy}2_2(dtb-bpy)]PF6_6 . This method achieves high yields (59–88%) and diastereoselectivity, suggesting potential for functionalizing the acrylate moiety .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
DiazotizationNaNO2_2, HCl, 0–5°C70–85%
Photoredox Cycloaddition[Ir] catalyst, DMF, N2_2, 455 nm59–88%
EsterificationEthanol, H2_2SO4_4, reflux90–95%

Physicochemical Properties

Solubility and Stability

Experimental solubility data for analogous 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents reveal:

  • High solubility in polar aprotic solvents like dimethyl ketone (≥120 mg/mL at 298 K) .

  • Moderate solubility in ethyl acetate (45–60 mg/mL) .

  • Low solubility in alkanes (<10 mg/mL) .
    The chloro and nitro substituents enhance thermal stability, with decomposition temperatures exceeding 200°C.

Thermodynamic Parameters

For 2-methyl-5-(2-chloro-5-trifluoromethylphenyl)furan-3-carboxylic acid:

  • Enthalpy of fusion (ΔHfus\Delta H_{\text{fus}}): 28.4 kJ/mol .

  • Entropy of mixing (ΔSmix\Delta S_{\text{mix}}): −45.2 J/(mol·K) in acetonitrile .
    These values suggest strong intermolecular interactions, likely due to hydrogen bonding and dipole-dipole forces .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s nitro group facilitates reduction to amines, enabling access to bioactive molecules. For example:

  • Anticancer agents: Nitroreduction yields anilines for kinase inhibitors.

  • Antibiotics: The furan core is a scaffold for quinolone derivatives .

Materials Science

Its rigid aromatic structure enhances polymer properties:

  • Photoresists: Nitro groups improve UV sensitivity in epoxy-based resins .

  • Liquid Crystals: The planar furan-phenyl system promotes mesophase stability .

Recent Research Advancements

Photocatalytic Functionalization

Visible-light-mediated [2+2]-cycloadditions enable stereocontrolled synthesis of cyclobutane derivatives, expanding utility in natural product synthesis . For instance, irradiation of ethyl (E)-3-(4-isopropylphenyl)acrylate yields diethyl cyclobutane dicarboxylates with 88% efficiency .

Solvent Effects on Reactivity

Studies on 2-methyl-5-arylfurans demonstrate that solvent polarity critically influences reaction rates. In acetonitrile, ΔG\Delta G^\ddagger for nucleophilic substitution decreases by 12 kJ/mol compared to toluene .

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